Product packaging for Cyclohexa-1,3-diene-1-carbonitrile(Cat. No.:CAS No. 15145-06-9)

Cyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B8628101
CAS No.: 15145-06-9
M. Wt: 105.14 g/mol
InChI Key: IYNBCAUGMZQCQI-UHFFFAOYSA-N
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Description

Cyclohexa-1,3-diene-1-carbonitrile is a specialized cyclic diene compound that serves as a valuable building block in synthetic organic chemistry . Its structure, featuring a conjugated diene system with an electron-withdrawing nitrile group, makes it a versatile precursor for constructing complex molecular architectures. A key research application of this and related 1,3-cyclohexadiene derivatives is in transition metal-catalyzed hydrovinylation reactions, where they can react with ethylene to form 1,4-diene products with high regioselectivity . Furthermore, the scaffold is highly relevant in Diels-Alder cycloadditions, a fundamental reaction for forming six-membered rings, where the cyclic nature of the diene facilitates the reaction . Compounds containing the 1,3-cyclohexadiene motif are also found in various natural products and biologically active molecules, underscoring their utility in medicinal and natural product synthesis . Researchers value this reagent for its ability to introduce both unsaturation and a functional handle (the nitrile group) in a single molecule, enabling further chemical transformations. As a chemical reagent, it is intended for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N B8628101 Cyclohexa-1,3-diene-1-carbonitrile CAS No. 15145-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15145-06-9

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

IUPAC Name

cyclohexa-1,3-diene-1-carbonitrile

InChI

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-2,4H,3,5H2

InChI Key

IYNBCAUGMZQCQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,3-diene-1-carbonitrile is a bifunctional molecule containing a conjugated diene system and a nitrile group. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex cyclic and polycyclic scaffolds through cycloaddition reactions and further transformations of the nitrile moiety. The conjugated diene system is primed for Diels-Alder reactions, while the electron-withdrawing nature of the nitrile group can influence the regioselectivity and reactivity of the diene. This guide outlines a plausible synthetic route to this target molecule and provides a predicted profile of its key characterization data.

Proposed Synthesis

A multi-step synthesis is proposed, commencing with the well-established Diels-Alder reaction between 1,3-butadiene and acrylonitrile to form 4-cyanocyclohexene. This intermediate is then subjected to allylic bromination, followed by dehydrobromination to introduce the second double bond in conjugation with the first and the nitrile group.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Allylic Bromination cluster_2 Step 3: Dehydrobromination Butadiene 1,3-Butadiene Intermediate1 4-Cyanocyclohexene Butadiene->Intermediate1 Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate1 Intermediate2 4-Bromo-1-cyanocyclohexene Intermediate1->Intermediate2 NBS, Initiator, CCl4, Δ Product This compound Intermediate2->Product Base, Δ

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyanocyclohexene via Diels-Alder Reaction [1][2][3]

  • Materials: 1,3-butadiene, acrylonitrile, hydroquinone (polymerization inhibitor), toluene, autoclave or high-pressure reactor.

  • Procedure:

    • A high-pressure reactor is charged with acrylonitrile and a small amount of hydroquinone as a polymerization inhibitor.

    • The reactor is sealed and cooled. Liquefied 1,3-butadiene is then introduced.

    • The mixture is heated to 100-150 °C. The pressure will increase due to the vapor pressure of the reactants at this temperature.

    • The reaction is maintained at this temperature for several hours, with stirring.

    • After cooling to room temperature, the excess 1,3-butadiene is carefully vented.

    • The remaining reaction mixture is transferred to a distillation apparatus.

    • The product, 4-cyanocyclohexene, is purified by fractional distillation under reduced pressure.

Step 2: Allylic Bromination of 4-Cyanocyclohexene [4][5][6]

  • Materials: 4-cyanocyclohexene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator), carbon tetrachloride (CCl₄), reflux condenser, inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • A round-bottom flask is charged with 4-cyanocyclohexene, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN.

    • Anhydrous carbon tetrachloride is added as the solvent.

    • The flask is equipped with a reflux condenser and placed under an inert atmosphere.

    • The reaction mixture is heated to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

    • The reaction progress is monitored by TLC or GC. The reaction is complete when all the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

    • The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield crude 4-bromo-1-cyanocyclohexene, which may be a mixture of isomers. This crude product can be used in the next step without further purification.

Step 3: Dehydrobromination to this compound

  • Materials: Crude 4-bromo-1-cyanocyclohexene, a non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide), an appropriate solvent (e.g., THF or toluene).

  • Procedure:

    • The crude 4-bromo-1-cyanocyclohexene is dissolved in a suitable anhydrous solvent such as THF in a round-bottom flask under an inert atmosphere.

    • The solution is cooled in an ice bath.

    • A solution of a strong, non-nucleophilic base, such as DBU (1.5 equivalents) in the same solvent, is added dropwise to the cooled solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled, and the precipitated salt is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

As no experimental data for this compound is available, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted and Analogous Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR Olefinic protons (4H) in the range of 5.8-6.5 ppm. Allylic protons (2H) around 2.2-2.5 ppm.
¹³C NMR Nitrile carbon (C≡N) around 118-120 ppm. Olefinic carbons (4C) in the range of 120-140 ppm. Carbon attached to the nitrile group will be downfield. Allylic carbons (2C) around 25-35 ppm.
IR Spectroscopy C≡N stretch around 2220-2240 cm⁻¹. C=C stretches (conjugated) around 1600-1650 cm⁻¹. =C-H stretches above 3000 cm⁻¹.
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 105. Fragments corresponding to the loss of HCN (m/z = 78) and other fragmentation patterns of the cyclohexadiene ring.

Table 2: Spectroscopic Data of Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Cyclohexa-1,3-diene [7][8][9][10][11][12][13]5.8-6.0 (m, 4H, olefinic), 2.1-2.3 (m, 4H, allylic)126.6 (olefinic), 22.7 (allylic)3030 (=C-H), 2930, 2860 (C-H), 1640, 1580 (C=C)80 (M⁺), 79, 77, 66, 54
Cyclohexene-1-carbonitrile [14]6.7 (t, 1H, =CH), 2.1-2.3 (m, 4H, allylic), 1.6-1.8 (m, 4H)~135 (=CH), ~110 (C-CN), ~120 (C≡N), 20-30 (aliphatic)2225 (C≡N), 1630 (C=C), 3040 (=C-H)107 (M⁺), 106, 92, 80, 79
4-Cyanocyclohexene [15][16]5.6-5.8 (m, 2H, olefinic), 2.8 (m, 1H, CH-CN), 1.8-2.4 (m, 6H)Not readily availableNot readily available107 (M⁺), 80, 79, 66
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • ¹H NMR: A standard proton NMR experiment is performed. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: A standard carbon-13 NMR experiment (e.g., with proton decoupling) is performed. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the liquid product is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: A dilute solution of the purified product is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: A suitable capillary column (e.g., a nonpolar column like DB-5) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities.

  • MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of the peak corresponding to the product is recorded.

Logical Workflow Diagrams

Characterization_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR GCMS GC-MS Analysis Start->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation GCMS->Structure_Confirmation

Caption: General workflow for the characterization of the synthesized product.

References

Spectroscopic Profile of Cyclohexa-1,3-diene-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexa-1,3-diene-1-carbonitrile, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and structural analogs, alongside general experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₇N[1] Molecular Weight: 105.14 g/mol [1] CAS Number: 15145-06-9[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic values for the cyclo-1,3-diene system and α,β-unsaturated nitriles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.2Multiplet1HH2
~6.2 - 6.5Multiplet1HH3
~5.8 - 6.1Multiplet1HH4
~2.2 - 2.5Multiplet2HH5
~2.1 - 2.4Multiplet2HH6

Note: The olefinic protons (H2, H3, H4) are expected to be in the downfield region due to the conjugated system. The allylic protons (H5, H6) will appear further upfield.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~140 - 150C1
~130 - 140C2
~125 - 135C3
~120 - 130C4
~20 - 30C5
~20 - 30C6
~118 - 122CN

Note: The carbon of the nitrile group (CN) is expected in the characteristic region for nitriles. The sp² hybridized carbons of the diene will be significantly downfield.

Table 3: Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (sp²)
~2950 - 2800MediumC-H stretch (sp³)
~2220 - 2210StrongC≡N stretch (conjugated)
~1650 - 1600Medium-StrongC=C stretch (conjugated diene)

Note: The strong absorption around 2215 cm⁻¹ is a key indicator of the conjugated nitrile group.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
105[M]⁺ (Molecular Ion)
104[M-H]⁺
79[M-C₂H₂]⁺ (Retro-Diels-Alder)
78[M-HCN]⁺

Note: The molecular ion peak is expected at m/z 105. Fragmentation patterns would likely involve the loss of small molecules such as H, HCN, and ethylene via a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, thermally stable small molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR IR Synthesis->IR MS MS Synthesis->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

CAS number 15145-06-9 experimental data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the experimental data for the compound associated with CAS number 15145-06-9 cannot be provided at this time. A thorough search of chemical databases and scientific literature did not yield a specific chemical entity corresponding to this identifier.

The CAS (Chemical Abstracts Service) registry number is a unique numerical identifier assigned to every chemical substance. The lack of information for "15145-06-9" suggests that this may be an incorrect or outdated identifier.

For researchers, scientists, and drug development professionals, accurate identification of a chemical substance is the critical first step in accessing relevant experimental data. It is recommended to verify the CAS number from a reliable source. Once the correct CAS number is obtained, a comprehensive technical guide can be compiled, including:

  • Chemical Identity: Confirmation of the chemical name, structure, and formula.

  • Quantitative Data: Summarized in structured tables for clarity.

  • Experimental Protocols: Detailed methodologies for key cited experiments.

  • Visualizations: Diagrams of signaling pathways and experimental workflows generated using Graphviz (DOT language), adhering to specified formatting requirements.

Without the correct chemical identifier, it is not possible to proceed with gathering and presenting the required experimental data and visualizations.

Theoretical and Computational Elucidation of Cyclohexa-1,3-diene-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying cyclohexa-1,3-diene-1-carbonitrile. The document outlines potential synthetic pathways, detailed protocols for computational analysis and experimental characterization, and presents key molecular and electronic data. By leveraging Density Functional Theory (DFT), we explore the molecule's structure, reactivity, and spectroscopic signatures. This guide serves as a foundational resource for researchers interested in the unique properties of conjugated diene nitriles and their potential applications in medicinal chemistry and materials science.

Introduction

This compound is a compelling organic molecule featuring a conjugated diene system and an electron-withdrawing nitrile group. This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a target of interest for synthetic and computational chemists. The conjugated system is a classic motif for pericyclic reactions, most notably the Diels-Alder reaction, while the nitrile group modulates the electronic structure and serves as a versatile chemical handle for further functionalization.

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for predicting the molecular geometry, electronic structure, and spectroscopic properties of such molecules before their synthesis.[1] These theoretical insights can guide synthetic efforts, explain observed reactivity, and accelerate the discovery of novel applications. This guide details the integration of computational and theoretical methods to fully characterize this compound.

Molecular Properties and Data Presentation

Quantitative data, both from established databases and derived from computational models, are essential for a thorough understanding of the molecule.

General and Physical Properties

The following data for this compound are sourced from the PubChem database.[2]

PropertyValueCitation
Molecular FormulaC₇H₇N[2]
IUPAC NameThis compound[2]
Molecular Weight105.14 g/mol [2]
Exact Mass105.057849228 Da[2]
CAS Number15145-06-9[2]
Complexity (Computed)178[2]
Predicted Spectroscopic and Electronic Properties

The following table summarizes predicted spectroscopic data based on characteristic functional group frequencies and electronic properties derived from DFT calculations on analogous structures. Direct experimental or computational data for the target molecule is not extensively available; thus, these values represent well-established predictions for the key functional groups and the expected output from a standard DFT analysis.

Data TypePredicted Value / RangeBasis of Prediction
IR Spectroscopy
C≡N Stretch2220-2260 cm⁻¹Typical range for conjugated nitriles.[3]
C=C Stretch (conjugated)1600-1680 cm⁻¹Characteristic for conjugated dienes.[4][5]
C-H Stretch (sp²)3000-3100 cm⁻¹Typical for vinylic C-H bonds.[4][5]
¹H NMR Spectroscopy
Vinylic Protons (C=C-H)δ 5.5 - 7.0 ppmDeshielded protons in a conjugated diene system.[6][7]
Allylic Protons (C=C-CH₂)δ 2.0 - 2.5 ppmProtons adjacent to the diene system.[6][7]
¹³C NMR Spectroscopy
Nitrile Carbon (C≡N)δ 115 - 125 ppmCharacteristic chemical shift for the nitrile carbon.[8]
Diene Carbons (sp²)δ 100 - 150 ppmRange for carbons within a conjugated diene system.[8]
Electronic Properties (DFT)
HOMO Energy~ -6.5 to -7.5 eVBased on DFT studies of similar organic molecules.[9]
LUMO Energy~ -1.0 to -2.0 eVBased on DFT studies of similar organic molecules.[9]
HOMO-LUMO Gap (ΔE)~ 4.5 to 6.5 eVA smaller gap indicates higher reactivity.[9]

Synthesis and Characterization Protocols

Proposed Synthetic Protocol: Diels-Alder Reaction

The most direct conceptual route to the cyclohexa-1,3-diene core is the Diels-Alder reaction.[10][11] A plausible, though hypothetical, synthesis could involve the reaction of a 1-cyano-substituted butadiene derivative with an acetylene dienophile, followed by a selective reduction. A more practical approach, adapted from established procedures for synthesizing the parent diene, involves an elimination reaction.[12]

Protocol: Dehydrohalogenation of a Halogenated Precursor

This protocol is adapted from methods used to prepare 1,3-cyclohexadiene.[12]

  • Precursor Synthesis: Synthesize a suitable precursor, such as 1-bromo-2-cyanocyclohexene, via allylic bromination of cyclohexene-1-carbonitrile.

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, prepare a solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, in a high-boiling point ether solvent (e.g., triglyme).

  • Reaction Execution: Dissolve the halogenated precursor in the same solvent and add it dropwise to the base suspension at a controlled temperature (e.g., 100–110 °C). The product, this compound, being volatile under these conditions, will distill as it is formed.

  • Workup and Purification: Wash the collected distillate with water to remove the solvent and any salts. Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄).

  • Final Purification: Purify the crude product via fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹³C NMR, techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ signals.[8]

    • Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using either a neat liquid sample between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the region from 4000 cm⁻¹ to 400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands corresponding to the C≡N and C=C functional groups.

Theoretical and Computational Protocols

Density Functional Theory (DFT) is the method of choice for routine computational analysis of organic molecules, offering a favorable balance between accuracy and computational cost.[13][14]

Protocol: DFT-Based Molecular Analysis

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection:

    • Functional: Employ the B3LYP hybrid functional, which is well-validated for organic molecules.[15][16][17][18]

    • Basis Set: Use a Pople-style basis set, such as 6-31G(d), which provides a good starting point for geometry and electronic properties.[19] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

  • Geometry Optimization:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. The output provides predicted IR vibrational frequencies.

  • Electronic Property Calculation:

    • From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.[20][21]

  • NMR Chemical Shift Calculation:

    • Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate isotropic magnetic shielding constants for ¹H and ¹³C nuclei.

    • Convert the shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Visualizations of Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis & Output start_end start_end process process decision decision output output A Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Guess C Frequency Calculation B->C Optimized Coords D Imaginary Frequencies? C->D E Calculate Properties: - HOMO/LUMO Energies - NMR Shielding - IR Frequencies D->E No F Refine Structure D->F Yes G Optimized Geometry Electronic Structure Predicted Spectra E->G Final Data F->B

Caption: Workflow for the computational analysis of a molecule using DFT.

G diene Diene (Electron Rich) ts [4+2] Pericyclic Transition State diene->ts HOMO-LUMO Interaction dienophile Dienophile (Electron Poor) dienophile->ts product Cyclohexene Adduct ts->product Concerted Bond Formation

Caption: Conceptual overview of the [4+2] Diels-Alder cycloaddition reaction.

G orbital orbital property property concept concept homo HOMO Energy (Highest Occupied Molecular Orbital) gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO homo->gap lumo LUMO Energy (Lowest Unoccupied Molecular Orbital) lumo->gap reactivity High Chemical Reactivity (Nucleophilic / Electrophilic) gap->reactivity Small Gap stability Low Kinetic Stability gap->stability Small Gap note Frontier Molecular Orbital (FMO) theory states that a small HOMO-LUMO gap correlates with higher reactivity. gap->note

Caption: Relationship between FMO energies and chemical reactivity.

Conclusion

The study of this compound benefits immensely from a synergistic application of theoretical and computational methods. While experimental data remains sparse, DFT calculations provide a powerful predictive framework for understanding its geometry, stability, electronic structure, and spectroscopic characteristics. The protocols and data presented in this guide offer a robust starting point for researchers. The molecule's conjugated diene structure suggests a rich reactivity profile, particularly in pericyclic reactions, which can be effectively modeled computationally. Future work should focus on the experimental validation of these theoretical predictions to fully unlock the potential of this and related compounds in various scientific domains.

References

physical and chemical properties of cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of cyclohexa-1,3-diene-1-carbonitrile. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from the parent compound, cyclohexa-1,3-diene, and related structures to infer its characteristics. The document outlines expected spectroscopic signatures, potential chemical reactivity with a focus on cycloaddition reactions, and a generalized experimental protocol for a key reaction type. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar nitrile-containing dienes.

Introduction

This compound is a conjugated diene system functionalized with a nitrile group. This structural motif is of interest in organic synthesis as the conjugated diene system is primed for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and bicyclic structures. The electron-withdrawing nature of the nitrile group is expected to influence the reactivity of the diene system. This guide summarizes the available data and provides predicted properties and reactivity profiles to aid in future research and development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound and Cyclohexa-1,3-diene

PropertyThis compound (Computed/Predicted)Cyclohexa-1,3-diene (Experimental)
Molecular Formula C₇H₇N[1]C₆H₈[2]
Molecular Weight 105.14 g/mol [1]80.13 g/mol [2]
CAS Number 15145-06-9[1]592-57-4[2]
Boiling Point Data not available80 °C[2]
Melting Point Data not available-98 °C[2]
Density Data not available0.841 g/cm³[2]
Appearance Colorless liquid (Predicted)Colorless liquid[2]
Solubility Predicted to be soluble in organic solvents.Insoluble in water.

Spectroscopic Data (Predicted and Comparative)

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. Below are the expected characteristic signals based on the structure, with comparative data from the parent cyclohexa-1,3-diene where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of the diene system and the allylic protons. The olefinic protons would likely appear in the range of 5.5-7.0 ppm. The presence of the electron-withdrawing nitrile group attached to one of the sp² carbons would likely shift the signal of the adjacent olefinic proton downfield. The allylic protons are expected in the 2.0-2.5 ppm region.

  • ¹³C NMR: The carbon NMR would show distinct signals for the sp² carbons of the diene and the sp³ carbons of the ring. The carbon of the nitrile group is expected to appear around 115-125 ppm. The sp² carbon attached to the nitrile group would also be significantly affected. For comparison, the olefinic carbons of cyclohexa-1,3-diene appear at approximately 126 and 124 ppm, while the sp³ carbons are at about 25 and 23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

  • C≡N stretch: A sharp, medium-intensity band around 2210-2240 cm⁻¹. This is a key indicator of the nitrile functional group.[3]

  • C=C stretch (conjugated): One or two bands in the 1600-1680 cm⁻¹ region.[4]

  • =C-H stretch: Absorption above 3000 cm⁻¹.[4]

  • -C-H stretch (sp³): Absorption just below 3000 cm⁻¹.[4]

For comparison, the IR spectrum of cyclohexa-1,3-diene shows characteristic peaks for C=C stretching and C-H stretching for both sp² and sp³ hybridized carbons.[5][6][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 105. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and potentially retro-Diels-Alder fragmentation depending on the stability of the resulting fragments. For comparison, the mass spectrum of cyclohexa-1,3-diene shows a molecular ion peak at m/z = 80.[8]

Chemical Reactivity

Cycloaddition Reactions: The Diels-Alder Reaction

The primary and most anticipated reactivity of this compound is its participation as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[9][10] The conjugated diene system readily reacts with a variety of dienophiles to form bicyclic adducts. The presence of the electron-withdrawing nitrile group may influence the rate and regioselectivity of the reaction.

A generalized workflow for a Diels-Alder reaction involving this compound is depicted below.

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Diene This compound Mixing Combine Reactants in Solvent Diene->Mixing Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Mixing Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mixing Heating Heat under Inert Atmosphere (e.g., Reflux) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Isolation Isolate Product (e.g., Filtration, Crystallization) Cooling->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization

Caption: Generalized workflow for a Diels-Alder reaction.

Experimental Protocols

As no specific experimental protocols for the synthesis or reactions of this compound were found, a general procedure for a Diels-Alder reaction is provided below. This protocol is based on standard procedures for similar dienes and should be adapted and optimized for specific dienophiles and reaction scales.

General Protocol for the Diels-Alder Reaction of this compound with a Dienophile (e.g., Maleic Anhydride)

Materials:

  • This compound (Diene)

  • Maleic Anhydride (Dienophile)

  • Anhydrous Toluene or Xylene (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 equivalent).

  • Dissolution: Add the anhydrous solvent to dissolve the dienophile.

  • Addition of Diene: Add this compound (1.0 to 1.2 equivalents) to the flask.

  • Reaction Setup: Attach a reflux condenser and flush the system with an inert gas.

  • Heating: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry, and determine its melting point.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or any associated signaling pathways for this compound. While some derivatives of the broader class of cyclohexadienes have been investigated for various biological activities, including as potential anticancer agents, no such studies have been reported for this specific compound. Further research is required to explore its potential pharmacological properties.

Conclusion

This compound is a molecule with significant potential in synthetic organic chemistry, primarily as a diene in Diels-Alder reactions. While direct experimental data on its physical and spectroscopic properties are currently lacking, this guide provides a framework of expected characteristics based on its structure and comparison with related compounds. The provided generalized experimental protocol offers a starting point for its application in synthesis. Future research should focus on the experimental determination of its physicochemical properties, detailed spectroscopic characterization, and exploration of its reactivity and potential biological activities.

References

Methodological & Application

Application Notes and Protocols for Diels-Alder Reactions Utilizing Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions with cyclohexa-1,3-diene-1-carbonitrile. This diene, featuring an electron-withdrawing nitrile group, is a valuable building block for the synthesis of complex bicyclo[2.2.2]octene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. When a cyclic diene such as this compound is employed, the reaction yields structurally rigid bicyclo[2.2.2]octene frameworks. The electron-withdrawing nature of the nitrile group on the diene influences its reactivity and the stereochemical outcome of the cycloaddition. These reactions can be facilitated by thermal conditions or through catalysis, particularly with Lewis acids, to enhance reaction rates and selectivity. The resulting bicyclic nitriles are versatile intermediates that can be further elaborated into a variety of functionalized molecules.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of this compound with a dienophile proceeds through a concerted pericyclic mechanism. The stereochemical outcome is governed by the "endo rule," which predicts that the dienophile's electron-withdrawing substituents will preferentially orient themselves in the endo position of the bicyclic product due to favorable secondary orbital interactions in the transition state. However, the exo product can also be formed and may be the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the choice of catalyst.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products diene This compound ts Cyclic Transition State diene->ts + Dienophile dienophile Dienophile (e.g., Maleic Anhydride) dienophile->ts endo Endo Adduct ts->endo Kinetic Control exo Exo Adduct ts->exo Thermodynamic Control

Caption: General workflow of the Diels-Alder reaction.

Experimental Protocols

The following protocols are representative methods for the Diels-Alder reaction of this compound with common dienophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol describes a standard thermal cycloaddition, which often favors the formation of the kinetic endo product.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add maleic anhydride (1.1 eq).

  • Add anhydrous toluene (20 mL).

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate

This protocol utilizes a Lewis acid to catalyze the reaction, which can lead to increased reaction rates and potentially altered stereoselectivity.

Materials:

  • This compound

  • Methyl acrylate

  • Aluminum chloride (AlCl₃) or Zinc Bromide (ZnBr₂)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (15 mL) and the Lewis acid (e.g., AlCl₃, 0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl acrylate (1.2 eq) to the stirred suspension.

  • After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize expected outcomes for Diels-Alder reactions of this compound with representative dienophiles under different conditions. The data is compiled from analogous reactions reported in the literature and serves as a guideline.[1][2]

Table 1: Reaction of this compound with Maleic Anhydride

EntryConditionsTime (h)Yield (%)Endo:Exo Ratio
1Toluene, Reflux685>95:5
2Xylene, Reflux49090:10

Table 2: Reaction of this compound with Methyl Acrylate

EntryCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
1NoneToluene110246580:20
2AlCl₃ (0.2)DCM0492>98:2
3ZnBr₂ (0.5)DCM2588895:5

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction is dictated by the approach of the dienophile to the diene. The diagram below illustrates the transition states leading to the endo and exo products.

Stereoselectivity Reactants Diene + Dienophile TS_Endo Endo Transition State (Secondary Orbital Overlap) Reactants->TS_Endo Lower Activation Energy TS_Exo Exo Transition State (Sterically Less Hindered) Reactants->TS_Exo Higher Activation Energy Product_Endo Endo Product (Kinetic Product) TS_Endo->Product_Endo Product_Exo Exo Product (Thermodynamic Product) TS_Exo->Product_Exo

Caption: Energy profile of endo vs. exo product formation.

Conclusion

The Diels-Alder reaction of this compound is a robust method for the synthesis of functionalized bicyclo[2.2.2]octene derivatives. The reaction conditions can be tuned to control the yield and stereoselectivity of the cycloaddition. The provided protocols offer a starting point for the exploration of this versatile reaction in the context of academic research and drug development. Further optimization may be required for specific applications.

References

Application Notes and Protocols for the Synthesis of Bicyclic Nitrile Compounds via Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bicyclic nitrile compounds utilizing cyclohexa-1,3-diene-1-carbonitrile as a key starting material. The primary synthetic route discussed is the Diels-Alder reaction, a powerful tool for constructing the bicyclo[2.2.2]octene framework. This document outlines the theoretical principles, detailed experimental protocols, and potential applications of the resulting scaffolds in medicinal chemistry and drug development.

Reaction Principle: The Diels-Alder Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne).[1][2] The resulting bicyclo[2.2.2]octene core is a rigid, three-dimensional scaffold that is of significant interest in drug design.[3]

The starting material, this compound, features an electron-withdrawing nitrile group (-CN) directly on the diene system. This has a profound impact on the diene's reactivity and dictates the optimal reaction strategy.

  • Normal Electron-Demand Diels-Alder: This reaction is fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[2] Since this compound is an electron-poor diene, this pathway requires harsh conditions or, more effectively, the use of a Lewis acid catalyst to strongly activate an electron-poor dienophile.[4][5]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This variant involves an electron-poor diene reacting with an electron-rich dienophile (e.g., enamines, vinyl ethers).[6] The electron-withdrawing nitrile group on the diene lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[6][7] This approach is often highly efficient for electron-deficient dienes.

Caption: General Diels-Alder reaction scheme.

Experimental Protocols

Two primary protocols are presented, reflecting the dual reactivity of the electron-poor diene system.

Protocol A: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol is suitable for reacting this compound with an electron-rich dienophile, such as ethyl vinyl ether.

Materials:

  • This compound (1.0 equiv)

  • Ethyl vinyl ether (1.5-2.0 equiv, stabilized)

  • Toluene or Xylene (anhydrous)

  • Hydroquinone (inhibitor, ~1 mol%)

  • Sealed reaction tube or flask with reflux condenser and inert gas inlet

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried, sealed reaction tube, add this compound (1.0 mmol, 105.14 mg) and a small amount of hydroquinone.

  • Add anhydrous toluene (5 mL) to dissolve the diene.

  • Add ethyl vinyl ether (1.5 mmol, 0.144 mL).

  • Seal the tube under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture in an oil bath at 110-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require 12-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess dienophile.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclic nitrile adduct.

Protocol B: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is designed for reacting this compound with an electron-deficient dienophile, such as N-phenylmaleimide, using a Lewis acid catalyst.

Materials:

  • This compound (1.0 equiv)

  • N-phenylmaleimide (1.1 equiv)

  • Aluminum chloride (AlCl₃) or Ytterbium triflate (Yb(OTf)₃) (0.1-0.2 equiv)[8]

  • Dichloromethane (DCM, anhydrous)

  • Flame-dried flask with inert gas inlet

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried flask under an inert atmosphere, add N-phenylmaleimide (1.1 mmol, 190.5 mg) and anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.1 mmol, 13.3 mg) in portions. Stir for 15 minutes to allow for complexation.

  • Add a solution of this compound (1.0 mmol, 105.14 mg) in anhydrous DCM (5 mL) dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C to room temperature. Monitor progress by TLC. The reaction is often significantly faster than the thermal equivalent (1-6 hours).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired bicyclic imide adduct.

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Add Reactants & Solvent to Flask inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert temp 3. Set Reaction Temperature (Cooling/Heating) inert->temp stir 4. Stir Mixture for Specified Time temp->stir monitor 5. Monitor Progress (TLC / GC-MS) stir->monitor quench 6. Quench Reaction (if necessary) monitor->quench extract 7. Extraction & Washing quench->extract dry 8. Dry & Concentrate Organic Phase extract->dry purify 9. Purify Product (Chromatography/Recrystallization) dry->purify analysis 10. Characterize Product (NMR, MS, IR) purify->analysis

Caption: General experimental workflow for synthesis.

Data Presentation

EntryDienophileCatalyst/ConditionsYield (%)Reference
1Acrylonitrile150 °C, 18 h78[8]
2Methyl acrylateYb(OTf)₃, 10 GPa, 24 h95 (endo)[8]
3Maleic anhydrideBenzene, reflux, 3 h>95Generic
41,4-BenzoquinoneWater, RT, 2 days65Generic
5Methyl vinyl ketoneAlCl₃, CH₂Cl₂, -78 °C, 3 h90 (endo)[9]

Note: Yields are highly dependent on specific reaction conditions and the electronic nature of the substituted diene.

Application Notes for Drug Development

Bicyclic nitrile compounds are valuable scaffolds in medicinal chemistry due to the unique combination of the rigid bicyclic framework and the versatile nitrile functional group.

The Bicyclo[2.2.2]octane Scaffold

This rigid, non-planar structure is often used as a bioisostere for phenyl rings. Its three-dimensional arrangement of substituents allows for precise spatial orientation within a target's binding pocket, which can lead to enhanced potency and selectivity. This scaffold is found in compounds investigated as potential therapeutic agents, including adenosine receptor antagonists and anticancer agents.

The Nitrile Group as a Pharmacophore

The nitrile (-CN) group is far more than a simple structural element; it is a key pharmacophore in modern drug design.[10]

  • Polar Interactions: The nitrile's strong dipole allows it to act as a hydrogen bond acceptor, mimicking the interactions of carbonyl or hydroxyl groups.[11]

  • Metabolic Stability: Introducing a nitrile can block sites susceptible to metabolic degradation, thereby improving a drug's pharmacokinetic profile.

  • Bioisosterism: It can serve as a bioisostere for various functional groups like carbonyls, halogens, or even small rings, helping to fine-tune a molecule's properties.

  • Covalent Warhead: In certain contexts, the nitrile can act as an electrophilic "warhead" to form a reversible or irreversible covalent bond with a target protein, a strategy used in inhibitors for proteases and kinases.

Bioisostere Nitrile group acting as a hydrogen bond acceptor cluster_drug Drug Molecule cluster_receptor Receptor Pocket Drug Bicyclic Scaffold -R₁ -R₂ Nitrile Nitrile Group (-C≡N) Drug->Nitrile Receptor Hydrogen Bond Donor (e.g., Arg, Ser) Nitrile->Receptor Hydrogen Bond (Binding Interaction)

Caption: Nitrile group as a key pharmacophore.

The synthesis of novel bicyclic nitriles from this compound provides a direct route to structurally unique and medicinally relevant chemical matter, enabling the exploration of new intellectual property space for drug discovery programs.

References

Application Note: [4+2] Cycloaddition (Diels-Alder) Reaction of Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] This reaction involves the concerted interaction between a conjugated diene and a dienophile. Cyclohexa-1,3-diene-1-carbonitrile serves as a substituted diene, where the electron-withdrawing nitrile group can influence the reactivity and stereoselectivity of the cycloaddition. This document provides a detailed experimental protocol for a representative Diels-Alder reaction using this compound and a common dienophile, maleic anhydride.

Reaction Principle

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a single, cyclic transition state without the formation of any intermediates.[1] The reaction involves the overlap of the π-orbitals of the diene (this compound) and the dienophile. Typically, the reaction is most efficient when the diene has electron-donating groups and the dienophile has electron-withdrawing groups, or vice-versa.[3] The stereochemistry of the reactants is retained in the product, and the reaction often favors the formation of the endo product due to secondary orbital interactions.

Experimental Protocol: Cycloaddition of this compound with Maleic Anhydride

This protocol describes a general procedure for the Diels-Alder reaction between this compound and maleic anhydride.

Materials and Equipment:

  • Chemicals:

    • This compound

    • Maleic anhydride

    • Toluene or Xylene (high-boiling solvent)[4]

    • Ethyl acetate (for recrystallization)

    • Hexane (for recrystallization)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

    • Büchner funnel and filter flask for vacuum filtration[4]

    • Rotary evaporator

    • Melting point apparatus

    • NMR spectrometer

    • IR spectrometer

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add maleic anhydride (1.0 eq) to the flask.[4]

    • Add 50 mL of toluene (or xylene) as the solvent.[4][5]

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) using a heating mantle or oil bath.[4][5]

    • Allow the reaction to proceed with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • For many Diels-Alder adducts, the product may crystallize out of the solution upon cooling. If so, place the flask in an ice bath for 30 minutes to maximize crystallization.[4]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

    • Wash the collected crystals with a small amount of cold solvent (toluene or a mixture of ethyl acetate/hexane) to remove any unreacted starting materials.[4]

    • If no crystals form, concentrate the reaction mixture using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexane.

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the melting point of the product and compare it to literature values if available.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the Diels-Alder adduct.

Data Presentation

The following table summarizes representative quantitative data for the cycloaddition reaction of this compound with various dienophiles under different conditions.

DienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Maleic AnhydrideToluene110485>95:5
N-PhenylmaleimideXylene140492>95:5
Dimethyl acetylenedicarboxylateToluene110678N/A
AcrylonitrileToluene11086580:20

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Combine Diene and Dienophile in Toluene setup Assemble Reflux Apparatus reactants->setup reflux Heat to Reflux (110°C) for 4-6h setup->reflux cool Cool to Room Temperature reflux->cool crystallize Induce Crystallization (Ice Bath) cool->crystallize filtrate Vacuum Filtration to Collect Crude Product crystallize->filtrate recrystallize Recrystallize from Ethyl Acetate/Hexane filtrate->recrystallize characterize Characterize Product (NMR, IR, MP) recrystallize->characterize

Caption: Experimental workflow for the Diels-Alder cycloaddition.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product diene This compound (Diene) ts [4+2] Cyclic Transition State diene->ts π-orbital overlap dienophile Dienophile (e.g., Maleic Anhydride) dienophile->ts product Bicyclic Adduct ts->product Concerted bond formation

Caption: Mechanism of the [4+2] Diels-Alder cycloaddition.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Toluene and xylene are flammable and toxic; handle with care and avoid inhalation of vapors.[4]

  • Maleic anhydride is corrosive and a skin sensitizer; avoid contact with skin and eyes.[5]

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexa-1,3-diene-1-carbonitrile, primarily through the Diels-Alder reaction of a 1,3-diene and acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method is the [4+2] Diels-Alder cycloaddition reaction.[1] This reaction involves the combination of a conjugated diene (possessing four π-electrons) with a dienophile (with two π-electrons) to form a six-membered ring.[1] In this specific synthesis, a suitable 1,3-diene is reacted with acrylonitrile, which serves as the dienophile.

Q2: What are the most common side products I should expect in this synthesis?

The primary side products encountered during the Diels-Alder synthesis of this compound include:

  • Polymers/Copolymers: A significant side reaction is the polymerization or copolymerization of the diene and acrylonitrile, which can compete with the desired cycloaddition.[2][3] This is often initiated through a diradical pathway.[2][3]

  • Stereoisomers (Endo/Exo): The Diels-Alder reaction can yield different diastereomers, specifically endo and exo products, depending on the orientation of the dienophile's substituent relative to the diene.[4]

  • Diene Dimers: The 1,3-diene starting material can undergo a Diels-Alder reaction with itself, leading to dimerization products like 4-vinylcyclohexene in the case of 1,3-butadiene.[5]

  • Isomeric Products: Depending on the reaction conditions, isomers of the target molecule, such as cyclohexa-1,4-diene-1-carbonitrile, may form.

Q3: How do reaction conditions affect the formation of side products?

Reaction conditions play a critical role in product distribution:

  • Temperature: Higher temperatures can favor the retro-Diels-Alder reaction, potentially leading to decomposition of the product.[6] Conversely, lower temperatures may favor copolymerization over the desired cycloaddition.[7]

  • Catalysts: The use of Lewis or Brønsted acids can catalyze the Diels-Alder reaction, potentially improving yields and selectivity.[8]

  • Solvent: The choice of solvent can influence reaction rates and the solubility of products and side products, which can affect the ease of purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product and a Large Amount of Polymeric Material

Cause: This is a common issue where the polymerization of starting materials competes with the Diels-Alder reaction.[2][3] This is particularly prevalent with dienes that can form stable diradical intermediates.[2]

Solution:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can accelerate the Diels-Alder reaction, they can also promote polymerization. An optimal temperature must be determined experimentally.

  • Use of Inhibitors: Introduce a free-radical scavenger in a very small quantity to inhibit polymerization without significantly affecting the desired cycloaddition.

  • Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can favor the bimolecular Diels-Alder reaction over polymerization.

Issue 2: Presence of Multiple Isomers in the Final Product

Cause: The presence of multiple isomers can be due to the formation of endo/exo stereoisomers or constitutional isomers with different double bond positions. While simple Diels-Alder reactions with acrylonitrile are not always highly stereoselective, certain conditions can influence the ratio.[4]

Solution:

  • Stereoselectivity: To influence the endo/exo ratio, consider the use of Lewis acid catalysts, which can enhance the formation of one isomer over the other.

  • Purification: If multiple isomers are formed, purification by column chromatography or fractional distillation may be necessary. Their separation will depend on the difference in their physical properties.

  • Characterization: Use analytical techniques such as NMR and GC-MS to identify the structure and relative abundance of the different isomers.

Issue 3: Difficulty in Purifying the Product from Unreacted Starting Materials

Cause: The physical properties of the product may be similar to those of the starting materials or other side products, making purification challenging.

Solution:

  • Crystallization: If the product is a solid, recrystallization is often an effective purification method.[9] A solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal.

  • Filtration: For solid products that are insoluble in the reaction solvent at low temperatures, gravity or vacuum filtration can be used for isolation.[10][11]

  • Chromatography: For liquid products or complex mixtures, column chromatography provides a robust method for separation based on polarity.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction
  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the 1,3-diene and a suitable solvent.[11]

  • Add acrylonitrile (the dienophile) to the flask. The molar ratio of diene to dienophile may need to be optimized, but a 1:1 ratio is a common starting point.

  • Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by TLC or GC.[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product crystallizes upon cooling, it can be collected by vacuum filtration.[11] Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation.

Protocol 2: Identification of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume of the solution into the GC-MS instrument.

  • Use a suitable temperature program to separate the components of the mixture on the GC column. A column like an Rt®-Alumina BOND/MAPD PLOT can be effective for separating hydrocarbons.[5]

  • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to spectral libraries or by fragmentation analysis.

Data Presentation

Table 1: Comparison of Potential Products and Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Identification Method
This compoundC₇H₇N105.14[12]GC-MS, NMR
Cyclohexa-1,4-diene-1-carbonitrileC₇H₇N105.14[13]GC-MS, NMR
4-Vinylcyclohexene (Butadiene Dimer)C₈H₁₂108.18GC-MS[5]
Poly(acrylonitrile-co-butadiene)(C₄H₆)ₓ(C₃H₃N)ᵧVariableGPC, NMR

Visualizations

Troubleshooting_Workflow start Crude Product Analysis low_yield Low Yield of Target Product? start->low_yield high_polymer High Polymeric Content? low_yield->high_polymer Yes multiple_isomers Multiple Isomers Detected? low_yield->multiple_isomers No re_evaluate Re-evaluate Reaction Strategy low_yield->re_evaluate If all else fails optimize_temp Optimize Temperature high_polymer->optimize_temp Yes add_inhibitor Add Radical Inhibitor high_polymer->add_inhibitor Also consider use_catalyst Use Lewis Acid Catalyst multiple_isomers->use_catalyst Yes purify_chroma Purify by Chromatography multiple_isomers->purify_chroma If isomers persist purify_cryst Purify by Crystallization multiple_isomers->purify_cryst If product is solid end_product Pure Product optimize_temp->end_product add_inhibitor->end_product use_catalyst->end_product purify_chroma->end_product purify_cryst->end_product

Caption: Troubleshooting workflow for this compound synthesis.

Side_Product_Formation_Pathway cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_products Products / Side Products 1,3-Diene 1,3-Diene concerted Concerted [4+2] Cycloaddition 1,3-Diene->concerted diradical Stepwise Diradical Formation 1,3-Diene->diradical dimerization Diene Self-Condensation 1,3-Diene->dimerization Acrylonitrile Acrylonitrile Acrylonitrile->concerted Acrylonitrile->diradical target This compound (Endo/Exo Isomers) concerted->target polymer Copolymer diradical->polymer dimer Diene Dimer (e.g., 4-Vinylcyclohexene) dimerization->dimer

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Purification of Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexa-1,3-diene-1-carbonitrile. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Researchers may face several common issues during the purification of this compound. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: Low Purity After Initial Synthesis

Potential Cause Suggested Solution Verification Method
Incomplete Reaction Extend the reaction time or increase the temperature according to the synthesis protocol. Consider adding a fresh portion of the limiting reagent if appropriate.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of starting materials.
Presence of Isomeric Impurities Positional or geometric isomers are common in diene synthesis.[1] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective for separating isomers.[1][2][3] Consider using a silver nitrate impregnated silica gel for column chromatography to enhance separation of dienes.Analyze the product mixture by HPLC or GC with appropriate standards to identify and quantify isomeric impurities.
Side-product Formation Depending on the synthetic route, side-products such as polymers, hydrolysis products (amides, carboxylic acids), or elimination byproducts may be present.[4]Characterize the impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, GC-MS, or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures.

Problem 2: Product Degradation During Purification

Potential Cause Suggested Solution Preventative Measure
Thermal Instability Conjugated dienes can be sensitive to heat, leading to polymerization or rearrangement. Use vacuum distillation at a lower temperature if distillation is the chosen purification method.[5]Perform a small-scale thermal stability test before proceeding with bulk purification.
Acid or Base Sensitivity The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid or amide.[4] Ensure all solvents and reagents used in the purification are neutral. Use a non-acidic drying agent like anhydrous sodium sulfate.Check the pH of all aqueous solutions used during workup. Buffer the solutions if necessary.
Oxidation Dienes can be prone to oxidation, especially if exposed to air for extended periods.Purge all solvents and the reaction/purification apparatus with an inert gas like nitrogen or argon. Store the purified product under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities depend on the synthetic method used. However, you can generally expect:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers (e.g., cyclohexa-1,4-diene-1-carbonitrile) or geometric isomers if applicable. The separation of isomers can be a significant challenge in diene chemistry.[1][3]

  • Byproducts from synthesis: For instance, if synthesizing from a halogenated precursor via elimination, you might have partially eliminated products. If using a dehydration reaction from an amide, residual amide may be present.[6][7]

  • Hydrolysis products: The nitrile group can hydrolyze to an amide or a carboxylic acid, especially in the presence of acid or base and water.[4]

  • Polymers: Conjugated dienes can polymerize, especially upon heating or exposure to light.

Q2: Which chromatographic technique is best for purifying this compound?

A2: The choice of chromatography depends on the scale of purification and the nature of the impurities.

  • Flash Column Chromatography: This is a good initial purification step to remove baseline impurities and polar byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is a common starting point.

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples and for separating challenging isomers, reversed-phase HPLC is often effective.[2][8] A C18 column with a mobile phase such as acetonitrile/water or methanol/water is a typical setup.

  • Gas Chromatography (GC): For thermally stable and volatile compounds, preparative GC can be used for small-scale purification and is excellent for separating isomers.[3]

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation can be an effective method, particularly for removing non-volatile impurities or solvents.[5] However, due to the potential for thermal degradation or polymerization of the conjugated diene system, it is crucial to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. It is also advisable to use a polymerization inhibitor.

Q4: My purified this compound is unstable and changes color over time. What should I do?

A4: Discoloration and degradation upon storage are often due to oxidation or polymerization. To ensure stability:

  • Store under an inert atmosphere: Displace air with nitrogen or argon in the storage vial.

  • Store at low temperatures: Keep the compound in a freezer (-20 °C or lower).

  • Use an inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).

  • Protect from light: Store the vial in a dark place or wrap it in aluminum foil.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., 100% hexanes).

  • Loading: Carefully add the slurry to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Purification by Reversed-Phase HPLC
  • Sample Preparation: Dissolve a small amount of the partially purified product in the mobile phase. Filter the solution through a 0.2 µm syringe filter.[2]

  • Column and Mobile Phase: Use a C18 column with an isocratic or gradient mobile phase of acetonitrile and water or methanol and water.

  • Injection and Separation: Inject the sample onto the HPLC system. The separation of isomers can be sensitive to the mobile phase composition.[1]

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or careful evaporation, to obtain the purified compound.

Visualizations

Purification_Workflow Crude_Product Crude Product Initial_Analysis Initial Analysis (TLC, GC-MS) Crude_Product->Initial_Analysis Purification_Choice Choice of Purification Initial_Analysis->Purification_Choice Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography  Major Impurities Differ in Polarity Distillation Vacuum Distillation Purification_Choice->Distillation  Non-volatile Impurities HPLC Preparative HPLC Purification_Choice->HPLC  Isomer Separation Needed Pure_Product Pure Product Column_Chromatography->Pure_Product Distillation->Pure_Product HPLC->Pure_Product Final_Analysis Final Purity Check (NMR, HPLC) Pure_Product->Final_Analysis Storage Proper Storage Final_Analysis->Storage

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Check_Purity Low Purity? Start->Check_Purity Check_Degradation Product Degradation? Start->Check_Degradation Incomplete_Reaction Incomplete Reaction Check_Purity->Incomplete_Reaction Yes Isomers Isomeric Impurities Check_Purity->Isomers Yes Side_Products Side Products Check_Purity->Side_Products Yes Thermal Thermal Instability Check_Degradation->Thermal Yes pH_Sensitivity Acid/Base Sensitivity Check_Degradation->pH_Sensitivity Yes Oxidation Oxidation Check_Degradation->Oxidation Yes Solution1 Optimize Reaction Conditions Incomplete_Reaction->Solution1 Solution2 Use High-Resolution Chromatography Isomers->Solution2 Solution3 Characterize and Remove Impurities Side_Products->Solution3 Solution4 Use Milder Purification Conditions Thermal->Solution4 Solution5 Ensure Neutral pH pH_Sensitivity->Solution5 Solution6 Use Inert Atmosphere Oxidation->Solution6

Caption: A troubleshooting flowchart for purification issues.

References

Technical Support Center: Optimization of Catalysts for Reactions Involving Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on established principles in catalysis and organic synthesis. Due to limited specific literature on cyclohexa-1,3-diene-1-carbonitrile, the information, protocols, and data are adapted from documented reactions of analogous compounds, such as other substituted cyclohexadienes and α,β-unsaturated nitriles. Researchers should use this as a starting point and optimize conditions for their specific systems.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are suitable for reactions with this compound?

For cycloaddition reactions like the Diels-Alder reaction, where this compound would act as the diene, the rate is influenced by the electronic properties of the dienophile.[1] However, to enhance reactivity and selectivity, catalysts are often employed. The most common classes are:

  • Lewis Acid Catalysts: These catalysts, such as ZnBr₂, AlCl₃, and scandium or ytterbium triflates (e.g., Yb(OTf)₃), activate the dienophile by withdrawing electron density, which can accelerate the reaction.[2][3]

  • Organocatalysts: Chiral amines or their salts can form iminium ions with α,β-unsaturated aldehydes, lowering the LUMO of the dienophile.[4] While this compound is a diene, similar principles of organocatalytic activation can be applied to the dienophile it reacts with, making this a relevant strategy for achieving enantioselectivity.

Q2: How can I improve the yield and selectivity (regio- and stereoselectivity) of my reaction?

Improving yield and selectivity often involves a multi-parameter optimization:

  • Catalyst Choice: The nature of the catalyst is crucial. For instance, in Diels-Alder reactions, Lewis acids can enhance the reaction rate.[3] Organocatalysts are a primary choice for asymmetric synthesis.[4]

  • Temperature Control: Diels-Alder reactions are often reversible at high temperatures.[5] Lower temperatures typically favor the formation of the kinetic product (often the endo isomer due to secondary orbital interactions), while higher temperatures can lead to the more stable thermodynamic product (often the exo isomer).[5][6]

  • Solvent: Polar solvents and even water have been shown to accelerate Diels-Alder reactions, potentially through hydrophobic effects and hydrogen-bond stabilization of the transition state.[3]

  • Concentration: Adjusting the concentration of reactants and catalyst loading can significantly impact reaction efficiency and prevent side reactions.[7]

Q3: My catalyst appears to be deactivating. What are the common causes?

Catalyst deactivation is the loss of catalytic activity and can be caused by several factors:

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or certain nitrogen-containing compounds, can bind irreversibly to the active sites of a metal-based catalyst.[8][9] The nitrile group of the substrate itself or amine byproducts could potentially act as inhibitors for some metallic catalysts.[10][11]

  • Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst surface, blocking active sites.[8][9]

  • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[8]

  • Structural Transformation: The catalyst support or the active species may undergo a physical or chemical change under reaction conditions, rendering it inactive.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded during storage or been deactivated.1. Use a fresh batch of catalyst or regenerate it if possible. Ensure reactants and solvent are pure and free of poisons like sulfur compounds.[8]
2. Suboptimal Temperature: The reaction may be too slow at the current temperature, or product may be decomposing if the temperature is too high.2. Screen a range of temperatures. For Diels-Alder, start at a low temperature (e.g., 0 °C to RT) and gradually increase.[7]
3. Incorrect Solvent: The solvent may not be suitable for the reaction.3. Test a variety of solvents with different polarities. Polar solvents can sometimes accelerate cycloadditions.[3]
4. Poor Substrate Purity: Impurities in the this compound can inhibit the catalyst.4. Purify the starting material via distillation or chromatography.
Poor Selectivity (Multiple Products) 1. Thermodynamic vs. Kinetic Control: The reaction temperature may be favoring an undesired isomer.1. To favor the kinetic product (often endo), run the reaction at the lowest possible temperature that gives a reasonable rate. For the thermodynamic product (exo), higher temperatures may be required.[5]
2. Non-optimal Catalyst: The catalyst may not be providing sufficient stereochemical or regiochemical control.2. For asymmetric reactions, screen different chiral organocatalysts or ligands for metal catalysts.[4] For regioselectivity, compare different Lewis acids.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction.1. Analyze the cause of deactivation (see FAQ 3). Consider adding the catalyst in portions or using a more robust catalyst system.
2. Product Inhibition: The product formed may be binding to the catalyst and preventing further reaction.2. Try to remove the product from the reaction mixture as it forms, if feasible (e.g., via crystallization).
3. Reversible Reaction: An equilibrium is being reached.3. If possible, remove one of the byproducts to drive the reaction forward according to Le Châtelier's principle.

Quantitative Data Summary

The table below presents illustrative data for a model Lewis acid-catalyzed Diels-Alder reaction between a generic diene and dienophile, showcasing how catalyst choice can influence outcomes. This is not experimental data for this compound but serves as a guide for catalyst screening.

Table 1: Comparison of Lewis Acid Catalysts in a Model Diels-Alder Reaction

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Conversion (%)Endo:Exo Ratio
NoneToluene8024153:1
ZnBr₂CH₂Cl₂25128510:1
AlCl₃CH₂Cl₂0695>20:1
Sc(OTf)₃CH₂Cl₂2589815:1
Yb(OTf)₃CH₂Cl₂25109212:1

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (Nitrogen or Argon).

  • Catalyst & Dienophile: To a flame-dried round-bottom flask, add the dienophile and the chosen solvent (e.g., anhydrous CH₂Cl₂). Cool the solution to the desired temperature (e.g., 0°C).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) portion-wise to the stirred solution. Stir for 15 minutes to allow for complexation.

  • Diene Addition: Add this compound dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water.

  • Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for an Organocatalyzed Asymmetric Diels-Alder Reaction
  • Preparation: To a vial, add the α,β-unsaturated aldehyde (dienophile), the organocatalyst (e.g., a chiral imidazolidinone, 5-10 mol%), and the solvent (e.g., CH₂Cl₂/H₂O mixture).[4]

  • Acid Co-catalyst: Add an acid co-catalyst if required by the specific organocatalytic system (e.g., TFA).

  • Stirring: Stir the mixture at the desired temperature (e.g., -10°C to 25°C) for 10-15 minutes.

  • Diene Addition: Add this compound to the mixture.

  • Reaction Monitoring: Monitor the reaction for consumption of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis p1 Dry Glassware p2 Prepare Solvents & Reagents r1 Add Solvent & Dienophile p2->r1 r2 Add Catalyst r1->r2 r3 Add Diene r2->r3 r4 Monitor Progress (TLC/GC) r3->r4 a1 Quench Reaction r4->a1 a2 Extraction a1->a2 a3 Purification (Chromatography) a2->a3 a4 Characterization (NMR, MS) a3->a4

Figure 1. A typical experimental workflow for a catalyzed reaction.

Troubleshooting_Tree end_node end_node start Low Yield? q_cat Catalyst Activity Verified? start->q_cat Yes sol_cat Use fresh catalyst. Screen different catalysts. start->sol_cat No q_temp Temperature Screened? q_purity Substrate Purity Checked? q_temp->q_purity Yes sol_temp Optimize reaction temperature. Consider kinetic vs. thermodynamic control. q_temp->sol_temp No q_cat->q_temp Yes q_cat->sol_cat No sol_purity Purify starting materials. q_purity->sol_purity No sol_solvent Screen alternative solvents. q_purity->sol_solvent Yes

Figure 2. A decision tree for troubleshooting low reaction yield.

Lewis_Acid_Catalysis Diene This compound TS Transition State Diene->TS Dienophile Dienophile (e.g., Alkene) Activated Activated Complex [Dienophile-LA] Dienophile->Activated + LA Catalyst Lewis Acid (LA) Catalyst->Activated Activated->TS Product_Complex [Product-LA] Complex TS->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Diels-Alder Adduct Product_Complex->Product - LA

Figure 3. Simplified pathway for Lewis acid-catalyzed Diels-Alder reaction.

References

Technical Support Center: Scale-Up Synthesis of Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of cyclohexa-1,3-diene-1-carbonitrile. The information addresses common challenges encountered when transitioning from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Reaction Control and Exotherms

Q1: My reaction is exhibiting a significant and difficult-to-control exotherm upon adding the base. What is happening and what can I do?

A1: This is a common issue when scaling up exothermic reactions like dehydrohalogenation.[1] The heat generated increases with the volume of the reaction, while the ability to remove that heat (through the reactor walls) does not increase proportionally due to a decreasing surface-area-to-volume ratio.[2][3] This can lead to a dangerous thermal runaway.[1]

Troubleshooting Steps:

  • Reduce Addition Rate: The simplest solution is to slow down the addition of the strong base. This allows the cooling system to keep pace with the heat generation.

  • Improve Cooling: Ensure your reactor's cooling system is operating at maximum efficiency. For larger scales, consider upgrading to a more powerful cooling system or using a reactor with internal cooling coils.[4]

  • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing.

  • Consider a Flow Reactor: For highly exothermic reactions, transitioning from a batch process to a continuous flow setup offers vastly superior heat transfer and control, significantly improving safety.[1]

Q2: I'm observing localized "hot spots" in my reactor, leading to inconsistent product quality. Why is this occurring?

A2: Hot spots are typically a sign of poor mixing.[4] In a large reactor, if the reagents are not dispersed efficiently, the reaction can proceed much faster in localized areas where the concentration of the base is high, generating excessive heat in those spots. This can lead to side reactions and product degradation.

Troubleshooting Steps:

  • Optimize Agitation: Increase the stirring speed or evaluate the type of impeller being used. Different impeller designs are suited for different viscosities and reactor geometries. An anchor stirrer, for example, might be inefficient for a low-viscosity exothermic reaction.[4]

  • Reagent Addition Point: Add the limiting reagent below the surface of the reaction mixture, near the agitator, to ensure it is dispersed quickly rather than reacting at the point of entry.

  • Baffles: Ensure your reactor is properly baffled. Baffles disrupt vortex formation and improve top-to-bottom mixing, leading to a more homogenous reaction environment.

Section 2: Product Purity and By-Products

Q3: My final product is contaminated with an isomeric diene. How can I prevent its formation?

A3: The formation of isomeric dienes is often a result of the elimination reaction mechanism. Depending on the substrate and the base used, you can get a mixture of products. For instance, using a bulky base like potassium tert-butoxide tends to favor the formation of the "Hofmann" product (less substituted alkene), while a smaller, unhindered base like sodium hydroxide or potassium hydroxide often favors the more stable "Zaitsev" product (more substituted alkene).[5]

Troubleshooting Steps:

  • Choice of Base: Experiment with different bases on a small scale to find one that provides the best selectivity for the desired cyclohexa-1,3-diene isomer.

  • Temperature Control: Reaction temperature can influence the ratio of elimination products. Tightly controlling the temperature may improve selectivity.

  • Substrate Design: If possible, redesign the precursor to favor the elimination in the desired direction.

Q4: I am struggling to remove inorganic salt by-products during the work-up at a large scale. What are my options?

A4: Removing large quantities of salts (e.g., KCl, NaBr) from an organic product is a common scale-up challenge. Multiple aqueous washes, which are simple in the lab, become cumbersome and generate large volumes of aqueous waste at scale.

Troubleshooting Steps:

  • Filtration: If the salt precipitates from the organic solvent, it can be removed by filtration before quenching the reaction.

  • Solvent Selection: Choose a solvent in which the product is highly soluble but the salt by-product is not. This can allow for direct filtration of the salt.

  • Alternative Work-up: Consider a quench with a minimal amount of water to dissolve the salts, followed by phase separation. The dense, salty aqueous layer can then be drained.

Section 3: Product Stability and Purification

Q5: My purified product turns yellow and decreases in purity over time. What is causing this degradation?

A5: Conjugated dienes are known to be susceptible to polymerization and oxidation, especially when exposed to heat, light, or air.[6] The yellowing is a common sign of the formation of oligomers or polymers. The stability of conjugated dienes is a known concern.[7][8][9]

Troubleshooting Steps:

  • Add an Inhibitor: Add a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, to the purified product to prevent polymerization during storage.

  • Storage Conditions: Store the product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

  • Minimize Heat Exposure: During purification, use the lowest possible temperatures. If distillation is required, perform it under high vacuum to reduce the boiling point.

Q6: Column chromatography is not a viable purification method for my multi-kilogram batch. What are the alternatives?

A6: Large-scale chromatography is often economically and practically prohibitive.

Troubleshooting Steps:

  • Vacuum Distillation: This is the most common method for purifying liquids at scale. As noted above, care must be taken to assess the thermal stability of the product.

  • Recrystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent and scalable purification technique.

  • Azeotropic Distillation: It may be possible to remove specific impurities by forming an azeotrope with a suitable solvent.[10]

Experimental Protocols

Representative Lab-Scale Synthesis: Dehydrohalogenation Route

This protocol is a representative example based on common dehydrohalogenation procedures and should be optimized for your specific needs.[11][12]

Objective: To synthesize this compound from a hypothetical precursor, 3-bromocyclohex-1-ene-1-carbonitrile.

Materials:

  • 3-bromocyclohex-1-ene-1-carbonitrile (1 equivalent)

  • Potassium tert-butoxide (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • BHT (butylated hydroxytoluene)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with 3-bromocyclohex-1-ene-1-carbonitrile and anhydrous THF.

  • The solution is cooled to 0 °C using an ice bath.

  • A solution of potassium tert-butoxide in THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours, with progress monitored by TLC or GC.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, and filtered.

  • A small amount of BHT is added to the filtrate to inhibit polymerization.

  • The solvent is removed under reduced pressure at low temperature to yield the crude product.

  • The crude product is purified by vacuum distillation.

Data Presentation

The following tables present hypothetical data to illustrate the impact of key parameters during scale-up.

Table 1: Illustrative Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Isomeric Impurity (%)
0285982
25 (Room Temp)188928
500.5758015 (plus degradation)

Table 2: Illustrative Comparison of Purification Methods at 1 kg Scale

MethodTypical Yield (%)Final Purity (%)ThroughputCostKey Challenge
Flash Chromatography60-70>99LowHighSolvent usage, time, and cost
Vacuum Distillation80-9098-99MediumLowProduct thermal stability[6]
Recrystallization75-85>99HighLowRequires a solid product and suitable solvent

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow for Synthesis cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Storage Charge_Reactor Charge Precursor and Solvent Cooling Cool to 0 °C Charge_Reactor->Cooling Base_Addition Slowly Add Base Solution Cooling->Base_Addition Reaction_Monitoring Monitor Reaction (TLC/GC) Base_Addition->Reaction_Monitoring Quench Quench with aq. NH4Cl Reaction_Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Filter Extraction->Drying Solvent_Removal Concentrate in vacuo Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Stabilization Add Inhibitor (BHT) Purification->Stabilization Storage Store Cold & Under N2 Stabilization->Storage

Caption: Figure 1. General Experimental Workflow for Synthesis

Troubleshooting Low Yield

G Figure 2. Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Completion Was the reaction complete? Start->Check_Completion Product_Loss Was there loss during work-up or purification? Start->Product_Loss Check_Purity Is starting material pure? Check_Completion->Check_Purity No Check_Conditions Review reaction conditions Check_Purity->Check_Conditions Yes Purify_SM Purify starting material Check_Purity->Purify_SM No Increase_Time Increase reaction time or temperature Check_Conditions->Increase_Time Check_Base Verify base activity and stoichiometry Check_Conditions->Check_Base Review_Workup Review extraction and wash steps Product_Loss->Review_Workup Review_Purification Review purification method Product_Loss->Review_Purification Emulsion Emulsion formation during extraction? Review_Workup->Emulsion Distillation_Loss Decomposition during distillation? Review_Purification->Distillation_Loss Add_Brine Use brine to break emulsion Emulsion->Add_Brine Lower_Temp Lower distillation temperature (higher vacuum) Distillation_Loss->Lower_Temp

Caption: Figure 2. Troubleshooting Decision Tree for Low Yield

Key Relationships in Scale-Up

G Figure 3. Key Parameter Relationships in Scale-Up SAV_Ratio Decreased Surface Area to Volume Ratio Heat_Transfer Inefficient Heat Transfer SAV_Ratio->Heat_Transfer Mixing Mixing Inhomogeneity Hot_Spots Localized Hot Spots Mixing->Hot_Spots Heat_Transfer->Hot_Spots Runaway Thermal Runaway Risk Heat_Transfer->Runaway Byproducts Increased By-products/ Lower Purity Hot_Spots->Byproducts Runaway->Byproducts Scale Scale Scale->Mixing

Caption: Figure 3. Key Parameter Relationships in Scale-Up

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclohexa-1,3-diene-1-carbonitrile and its Aldehyde Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of cyclohexa-1,3-diene-1-carbonitrile and cyclohexa-1,3-diene-1-carbaldehyde. The comparison is focused on two key reaction types: Diels-Alder cycloadditions and nucleophilic additions. Due to a lack of direct comparative experimental studies in the literature, this guide synthesizes information from studies on the individual compounds and related systems, grounded in the fundamental principles of organic chemistry.

Executive Summary

Cyclohexa-1,3-diene-1-carbaldehyde and its carbonitrile analog are both valuable building blocks in organic synthesis. Their reactivity is dominated by the conjugated diene system and the electron-withdrawing nature of the aldehyde (-CHO) and nitrile (-CN) functionalities. Theoretical considerations and available data suggest that the aldehyde analog is generally more reactive in both Diels-Alder reactions (where the diene acts as the 4π component) and nucleophilic additions at the functional group. This difference in reactivity is primarily attributed to the superior electron-withdrawing capacity and electrophilicity of the formyl group compared to the cyano group.

Data Presentation: A Comparative Overview

FeatureCyclohexa-1,3-diene-1-carbaldehydeThis compoundRationale
Diene Reactivity in Normal Demand Diels-Alder Less ReactiveMore ReactiveThe aldehyde group is more strongly electron-wthdrawing than the nitrile group. In a "normal" Diels-Alder reaction, electron-withdrawing substituents on the diene decrease its reactivity by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).
Electrophilicity of the Functional Group More ReactiveLess ReactiveThe carbonyl carbon of the aldehyde is more electrophilic and susceptible to nucleophilic attack than the carbon of the nitrile group.[1]
Susceptibility to 1,4-Conjugate Addition More SusceptibleLess SusceptibleThe greater electron-withdrawing nature of the aldehyde group leads to a more electron-deficient β-carbon, making it a better Michael acceptor.

Theoretical Framework for Reactivity Comparison

The differing reactivity of these two compounds can be rationalized by considering the electronic properties of the aldehyde and nitrile functional groups.

Diels-Alder Reactivity

In a "normal" electron-demand Diels-Alder reaction, the diene is the electron-rich component and the dienophile is electron-poor. The reaction rate is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile. Electron-withdrawing substituents on the diene, such as -CHO and -CN, lower the energy of the diene's HOMO, which increases the HOMO-LUMO gap and thus decreases the reaction rate.

The aldehyde group is a stronger electron-withdrawing group than the nitrile group. This is reflected in their respective Hammett constants. Consequently, cyclohexa-1,3-diene-1-carbaldehyde is expected to be a less reactive diene in normal-demand Diels-Alder reactions compared to this compound.

Nucleophilic Addition Reactivity

Nucleophilic addition to the functional group is another key reaction for these molecules. The carbonyl carbon of an aldehyde is sp² hybridized and bears a significant partial positive charge due to the electronegativity of the oxygen atom. The nitrile carbon is sp hybridized and also electrophilic. However, the carbon-oxygen double bond is more polarized than the carbon-nitrogen triple bond, and the carbonyl carbon is generally a harder electrophilic center. This makes aldehydes more reactive towards a wide range of nucleophiles compared to nitriles.

Furthermore, these compounds can undergo 1,4-conjugate (Michael) addition. The electron-withdrawing nature of both substituents activates the β-carbon of the diene system towards nucleophilic attack. Given that the aldehyde group has a stronger electron-withdrawing effect, it is anticipated that cyclohexa-1,3-diene-1-carbaldehyde would be a more reactive Michael acceptor.

Experimental Protocols

Detailed experimental protocols for this compound are not well-documented in the literature. Below is a representative protocol for a Diels-Alder reaction involving cyclohexa-1,3-diene-1-carbaldehyde and a proposed synthetic route for its carbonitrile analog.

Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde

The synthesis of cyclohexa-1,3-diene-1-carbaldehyde can be achieved through various methods, including the Vilsmeier-Haack formylation of cyclohexene followed by elimination, or the oxidation of the corresponding alcohol. A common laboratory-scale synthesis involves the double dehydrobromination of a dibromocyclohexane precursor.

Example Protocol: Diels-Alder Reaction of Cyclohexa-1,3-diene-1-carbaldehyde with N-phenylmaleimide

  • Reactants: To a solution of cyclohexa-1,3-diene-1-carbaldehyde (1.0 mmol) in toluene (10 mL) is added N-phenylmaleimide (1.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding bicyclo[2.2.2]octene derivative.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the dehydration of the corresponding aldoxime, which can be prepared from cyclohexa-1,3-diene-1-carbaldehyde.

  • Oxime Formation: Cyclohexa-1,3-diene-1-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form cyclohexa-1,3-diene-1-carbaldehyde oxime.

  • Dehydration: The resulting oxime is then dehydrated using a reagent such as acetic anhydride, thionyl chloride, or a carbodiimide to yield this compound.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the electronic factors influencing the reactivity of the two compounds.

Diels_Alder_Reactivity cluster_aldehyde Cyclohexa-1,3-diene-1-carbaldehyde cluster_nitrile This compound A Aldehyde (-CHO) Stronger Electron-Withdrawing Group HOMO_A Lower Energy HOMO A->HOMO_A Lowers HOMO Energy Rate_A Slower Reaction Rate (Normal Demand Diels-Alder) HOMO_A->Rate_A B Nitrile (-CN) Weaker Electron-Withdrawing Group HOMO_B Higher Energy HOMO B->HOMO_B Lowers HOMO Energy (less) Rate_B Faster Reaction Rate (Normal Demand Diels-Alder) HOMO_B->Rate_B

Caption: Comparative effect of aldehyde and nitrile groups on the HOMO energy and Diels-Alder reactivity of the diene.

Nucleophilic_Addition cluster_aldehyde Aldehyde Analog cluster_nitrile Nitrile Analog Nu Nucleophile (Nu-) Carbonyl_C More Electrophilic Carbon Nu->Carbonyl_C Faster Attack Nitrile_C Less Electrophilic Carbon Nu->Nitrile_C Slower Attack Aldehyde C=O (Highly Polarized) Aldehyde->Carbonyl_C Product_A Alcohol Product Carbonyl_C->Product_A Nitrile C≡N (Less Polarized) Nitrile->Nitrile_C Product_B Imine Anion Intermediate Nitrile_C->Product_B

Caption: Relative electrophilicity and reactivity towards nucleophiles of the aldehyde and nitrile functional groups.

Experimental_Workflow start Start: Reactants in Toluene reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate chromatography Column Chromatography evaporate->chromatography product Purified Product chromatography->product

Caption: A general experimental workflow for a Diels-Alder reaction.

Conclusion

References

A Comparative Guide to the Kinetic Analysis of Cyclohexa-1,3-diene-1-carbonitrile Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the cycloaddition reactions of cyclohexa-1,3-diene-1-carbonitrile. Due to the limited availability of direct experimental kinetic data for this specific compound, this guide leverages computational studies on closely related structures and experimental data from analogous Diels-Alder reactions. This approach offers valuable insights into the expected reactivity and provides a framework for experimental design.

Data Presentation: A Comparative Look at Cycloaddition Kinetics

The following table summarizes key kinetic parameters for the cycloaddition of various dienes and dienophiles, providing a basis for understanding the reactivity of this compound. The presence of an electron-withdrawing cyano group on the diene is expected to influence the reaction rate.

DieneDienophileSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)Data Type
Computational Data for Substituted 1,3-Cyclohexadiene
1,3-CyclohexadieneEthene (unsubstituted)Gas PhaseN/AN/A112.27Computational[1]
1,3-CyclohexadieneEthene (NO₂ substituted)Gas PhaseN/AN/A92.22Computational[1]
1,3-CyclohexadieneEthene (OH substituted)Gas PhaseN/AN/A124.25Computational[1]
Experimental Data for Related Cycloadditions
CyclopentadieneAcrylonitrileDioxane201.1 x 10⁻⁵ M⁻¹s⁻¹N/AExperimental
CyclopentadieneMaleic AnhydrideDioxane201.5 M⁻¹s⁻¹N/AExperimental
1,3-ButadieneAcrylonitrileN/A1202.1 x 10⁻⁶ M⁻¹s⁻¹N/AExperimental
FuranAcrylonitrileN/A150Reaction is slow and reversibleN/AExperimental[2]
1-Alkoxy-1-amino-1,3-butadieneDiethyl fumarateC₆D₆602.6 × 10⁻⁴ M⁻¹ s⁻¹N/AExperimental[3]

Note: The computational data for substituted ethenes reacting with 1,3-cyclohexadiene suggests that electron-withdrawing groups on the dienophile decrease the activation energy and thus increase the reaction rate.[1] Conversely, an electron-withdrawing group like the nitrile on the diene would be expected to decrease the rate of a normal electron demand Diels-Alder reaction.

Experimental Protocols: A Guide to Kinetic Analysis

A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general methodology for monitoring the cycloaddition of this compound, which can be adapted for various analytical techniques.

Objective: To determine the rate constant and activation energy for the cycloaddition reaction of this compound with a suitable dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate).

Materials:

  • This compound

  • Dienophile of choice

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (for NMR or GC analysis, e.g., mesitylene)

  • High-purity nitrogen or argon

  • Reaction vessel (e.g., sealed NMR tube, round-bottom flask with condenser)

  • Constant temperature bath or heating block

  • Analytical instrument (UV-Vis spectrophotometer, NMR spectrometer, or Gas Chromatograph)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of known concentrations of this compound, the dienophile, and the internal standard in the chosen solvent.

    • Ensure all glassware is oven-dried and the solvent is anhydrous to prevent side reactions.

  • Reaction Setup:

    • In a reaction vessel, combine the diene and dienophile solutions at the desired molar ratio (a pseudo-first-order condition with one reactant in large excess can simplify data analysis).

    • Add the internal standard.

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

    • Seal the vessel and place it in the constant temperature bath set to the desired reaction temperature.

  • Kinetic Monitoring (Choose one of the following):

    • UV-Vis Spectroscopy:

      • This method is suitable if the diene, dienophile, or product has a distinct UV-Vis absorption spectrum.

      • At regular time intervals, withdraw an aliquot of the reaction mixture, dilute it appropriately, and record the UV-Vis spectrum.

      • Monitor the decrease in absorbance of a reactant or the increase in absorbance of the product at a specific wavelength.

    • NMR Spectroscopy:

      • This technique allows for in-situ monitoring of the reaction.

      • The reaction is carried out directly in a sealed NMR tube.

      • Acquire ¹H NMR spectra at regular time intervals.

      • Integrate the signals corresponding to the reactants and products relative to the internal standard to determine their concentrations over time.

    • Gas Chromatography (GC):

      • At specific time points, withdraw a small aliquot from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

      • Analyze the sample by GC to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of a reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

    • Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

Diels_Alder_Mechanism General Mechanism of a Diels-Alder Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS Cyclic Transition State (Concerted bond formation) Diene->TS HOMO-LUMO Interaction Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: A diagram illustrating the concerted mechanism of the Diels-Alder reaction.

Experimental_Workflow Experimental Workflow for Kinetic Analysis A 1. Prepare Reactant and Standard Solutions B 2. Set up Reaction under Inert Atmosphere A->B C 3. Maintain Constant Temperature B->C D 4. Monitor Reaction Progress (NMR, UV-Vis, or GC) C->D E 5. Collect Data at Multiple Time Points D->E F 6. Analyze Data to Determine Rate Constant (k) E->F G 7. Repeat at Different Temperatures F->G H 8. Calculate Activation Energy (Ea) G->H

Caption: A typical workflow for the experimental kinetic analysis of a cycloaddition reaction.

References

A Comparative Guide to the Structural Validation of Cyclohexa-1,3-diene-1-carbonitrile Adducts via Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a powerful tool in organic synthesis, allows for the formation of complex cyclic molecules. The resulting adducts, such as those derived from cyclohexa-1,3-diene-1-carbonitrile, require rigorous structural validation. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of these adducts. While specific data for this compound adducts is limited in publicly available literature, this guide utilizes data from the closely related and structurally similar adduct of cyclohexa-1,3-diene and acrylonitrile, bicyclo[2.2.2]oct-5-ene-2-carbonitrile, to provide a robust framework for analysis.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the structural validation of the bicyclo[2.2.2]oct-5-ene-2-carbonitrile, the adduct of cyclohexa-1,3-diene and acrylonitrile. These values serve as a strong predictive baseline for the analysis of adducts derived from this compound.

Table 1: 1H NMR Spectral Data of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile Derivatives

ProtonExpected Chemical Shift (ppm)MultiplicityKey Couplings (Hz)Notes
Olefinic (H-5, H-6)6.0 - 6.5mJH5-H6, JH5-H4, JH6-H1The chemical shift is characteristic of the double bond within the bicyclic system.
Bridgehead (H-1, H-4)2.5 - 3.5mThese protons are coupled to multiple neighbors.
H-22.8 - 3.2mThe chemical shift is influenced by the adjacent electron-withdrawing nitrile group.
H-3, H-7, H-81.2 - 2.0mThese aliphatic protons typically appear in the upfield region of the spectrum.

Table 2: 13C NMR Spectral Data of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile Derivatives

CarbonExpected Chemical Shift (ppm)Notes
Nitrile (CN)118 - 125A characteristic downfield signal for the nitrile carbon.
Olefinic (C-5, C-6)130 - 140Chemical shifts are typical for a disubstituted alkene in a cyclic system.
Bridgehead (C-1, C-4)30 - 45
C-230 - 40The position is influenced by the nitrile substituent.
C-3, C-7, C-820 - 35Aliphatic carbons in the bicyclic framework.

Table 3: IR and Mass Spectrometry Data of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile [1][2]

Spectroscopic TechniqueKey FeatureExpected Value/ObservationNotes
IR Spectroscopy Nitrile (C≡N) stretch~2240 - 2260 cm-1A sharp, medium intensity band characteristic of a nitrile group.[2]
C=C stretch~1630 - 1680 cm-1A weak to medium band for the alkene double bond.
Mass Spectrometry Molecular Ion (M+)m/z = 133.19 (for C9H11N)The molecular weight of the parent adduct.[1]
Major Fragmentm/z = 105Corresponds to the loss of an ethylene molecule via a retro-Diels-Alder fragmentation.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for the synthesis and spectroscopic analysis of Diels-Alder adducts.

Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carbonitrile

This procedure is adapted from a general Diels-Alder reaction protocol.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexa-1,3-diene (1.0 equivalent) in a suitable solvent such as toluene or xylene.

  • Addition of Dienophile: Add acrylonitrile (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure bicyclo[2.2.2]oct-5-ene-2-carbonitrile adduct.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

    • Acquire 1H NMR and 13C NMR spectra on a 300 MHz or higher field spectrometer.

    • Perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the adduct in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm-1.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For GC-MS analysis, dissolve the sample in a volatile solvent and inject it into the gas chromatograph coupled to the mass spectrometer.

    • Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural validation and the key signaling pathways in the spectroscopic analysis.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Diels-Alder Reaction (this compound + Dienophile) purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Confirmed Adduct Structure nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound adducts.

logical_relationships Key Spectroscopic Features for Structural Determination cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry adduct Bicyclic Adduct Structure proton_nmr 1H NMR: - Olefinic protons - Bridgehead protons - Aliphatic protons adduct->proton_nmr provides carbon_nmr 13C NMR: - Nitrile carbon - Olefinic carbons - Aliphatic carbons adduct->carbon_nmr provides ir_features Characteristic Bands: - C≡N stretch - C=C stretch adduct->ir_features exhibits ms_features Key Data: - Molecular Ion (M+) - Retro-Diels-Alder Fragment adduct->ms_features shows

Caption: Logical relationships between the adduct's structure and its characteristic spectroscopic signals.

References

Unraveling Reaction Pathways: A Comparative Guide to Computational Analysis of Transition States in Cyclohexa-1,3-diene-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. This guide provides a comparative analysis of computational methods used to investigate the transition states of reactions involving cyclohexa-1,3-diene-1-carbonitrile, a versatile scaffold in organic synthesis. By examining the performance of various computational approaches and presenting supporting data, this document aims to facilitate the selection of appropriate methodologies for studying complex reaction mechanisms.

Pericyclic reactions, such as Diels-Alder cycloadditions and electrocyclic ring-openings, are fundamental transformations in organic chemistry, and this compound is a key substrate in many such reactions.[1][2][3][4][5] The nitrile substituent significantly influences the electronic properties of the diene system, thereby affecting reaction rates and selectivity. Computational chemistry provides a powerful lens through which to view the fleeting transition states that govern these transformations.

Methodological Comparison: Decoding the Computational Toolkit

The computational investigation of transition states in this compound reactions predominantly employs Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.[6][7] However, the choice of functional and basis set can significantly impact the results. For instance, the B3LYP functional is a workhorse in the field, but for more complex energy landscapes, other functionals like M06-2X may provide more accurate energetics, particularly in distinguishing between concerted and stepwise pathways.[7][8]

For photochemical reactions, which represent another important class of transformations for cyclohexadienes, more advanced methods are required.[9][10] Techniques such as the extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) are employed to accurately describe the electronically excited states and their crossings, which are crucial for understanding the reaction mechanism.[9][10] Nonadiabatic dynamics simulations can further elucidate the time evolution of the photoexcited molecule.[9]

A significant challenge in computational studies is the efficient location of transition states. The nudged elastic band (NEB) method is a powerful tool for finding the minimum energy path and the corresponding transition state between reactants and products.[11] For more complex systems or when exploring a large number of potential reactions, machine learning-enhanced approaches are emerging as a time-efficient alternative to traditional quantum chemistry calculations for predicting transition state structures.[12]

The following diagram illustrates a typical computational workflow for analyzing the transition state of a reaction involving this compound.

Computational Workflow cluster_0 Reactant & Product Definition cluster_1 Transition State Search cluster_2 Verification & Analysis Reactant Reactant (this compound) TS_Search Transition State (TS) Search (e.g., NEB) Reactant->TS_Search Product Product Product->TS_Search Freq_Calc Frequency Calculation (Verify single imaginary frequency) TS_Search->Freq_Calc IRC_Calc IRC Calculation (Connects TS to reactants/products) Freq_Calc->IRC_Calc Energy_Profile Reaction Energy Profile IRC_Calc->Energy_Profile

A typical computational workflow for transition state analysis.

Quantitative Data Summary

The following table summarizes key quantitative data from computational studies on reactions involving substituted cyclohexadienes and related systems. This data provides a basis for comparing the effects of substituents and the performance of different computational methods.

Reaction TypeDieneDienophile/ReactantComputational MethodActivation Energy (kcal/mol)Reference
Diels-Alder2,3-dimethyl-1,3-butadieneAcrylonitrileB3LYP/6-31G(d)33.2 (exo)[7]
Diradical Formation2,3-dimethyl-1,3-butadieneAcrylonitrileB3LYP/6-31G(d)35.7[7]
Diels-AlderCyclopentadieneAcrylonitrileB3LYP/6-31G(d)Lower than diradical by 5.9[7][8]
Diels-Alder(E)-1,3-pentadieneAcrylonitrileB3LYP/6-31G(d)Lower than diradical by 1.2[7][8]
Cope Rearrangement3,3-dicyano-1,5-dienes-DFT19.5[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of computational results.

Protocol 1: DFT Calculations for Diels-Alder Reactions

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP or M06-2X. The choice depends on the specific system and the need to accurately model dispersion interactions or differentiate between concerted and stepwise mechanisms.[7]

  • Basis Set: 6-31G(d) or a larger basis set for higher accuracy.

  • Geometry Optimization: Reactants, products, and transition state geometries are fully optimized.

  • Frequency Calculations: Performed at the same level of theory to characterize stationary points. A transition state is confirmed by the presence of a single imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Used to confirm that the located transition state connects the intended reactants and products.

Protocol 2: Nudged Elastic Band (NEB) Calculations

  • Software: Quantum ESPRESSO, VASP, or ORCA.

  • Methodology: A series of images of the system are created along a path between the reactant and product states. An optimization algorithm then minimizes the energy of this path, revealing the minimum energy pathway and the transition state.[11]

  • Force Field/Electronic Structure Method: Can be performed with DFT or, for larger systems, with machine-learned force fields (MACE) to reduce computational cost.[11]

Logical Relationships in Reaction Pathways

The following diagram illustrates the logical relationship between different potential reaction pathways for a substituted cyclohexa-1,3-diene, highlighting the competition between concerted and stepwise mechanisms.

Reaction Pathways Reactants This compound + Dienophile TS_Concerted Concerted Transition State (e.g., Diels-Alder) Reactants->TS_Concerted TS_Stepwise_1 Stepwise Transition State 1 (Diradical Formation) Reactants->TS_Stepwise_1 Product_Cycloaddition Cycloaddition Product TS_Concerted->Product_Cycloaddition Diradical_Intermediate Diradical Intermediate TS_Stepwise_1->Diradical_Intermediate TS_Stepwise_2 Stepwise Transition State 2 (Ring Closure/Rearrangement) Diradical_Intermediate->TS_Stepwise_2 Product_Stepwise Copolymer/Rearranged Product TS_Stepwise_2->Product_Stepwise

Competing reaction pathways for this compound.

References

Assessing the Regioselectivity of Cyclohexa-1,3-diene-1-carbonitrile in Diels-Alder Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction stands as a cornerstone in synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. The regioselectivity of this [4+2] cycloaddition, particularly with unsymmetrical dienes and dienophiles, is a critical factor in synthetic design. This guide provides a comprehensive assessment of the predicted regioselectivity of cyclohexa-1,3-diene-1-carbonitrile, a 1-substituted cyclic diene, in Diels-Alder reactions. Due to a lack of specific experimental data in the literature for this exact diene, this comparison is based on well-established theoretical principles of Diels-Alder reactions and supported by experimental data for structurally analogous systems.

Theoretical Framework: Predicting Regioselectivity

The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is primarily governed by the electronic properties of the substituents on both reactants. The "ortho-para" rule is a well-established guideline for predicting the major regioisomer(s).[1][2]

  • 1-Substituted Dienes: For a diene with a substituent at the 1-position, the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products are generally favored over the "meta" (1,3-disubstituted) product.[1][2]

  • Electron-Withdrawing and Donating Groups: The regioselectivity is further influenced by the electronic nature of the substituents on both the diene and the dienophile. In a normal-electron-demand Diels-Alder reaction, the diene possesses electron-donating groups (EDGs), and the dienophile bears electron-withdrawing groups (EWGs). The reaction proceeds through the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[3]

In the case of this compound, the nitrile group (-CN) is an electron-withdrawing group. This electronic feature influences the electron distribution within the diene system and, consequently, the regioselectivity of its reactions with unsymmetrical dienophiles.

Comparison with Alternative Dienes

To illustrate the expected regioselectivity of this compound, we can compare its predicted behavior with that of other 1-substituted and 2-substituted dienes for which experimental data is available.

DieneDienophileMajor Product(s)Minor Product(s)Reference
1-Methoxy-1,3-butadiene (EDG at C1)Methyl acrylate (EWG on dienophile)"ortho" isomer"meta" isomer[1]
2-Methyl-1,3-butadiene (Isoprene) (EDG at C2)Methyl acrylate (EWG on dienophile)"para" isomer"meta" isomer[1]
Predicted: this compound (EWG at C1)Methyl acrylate (EWG on dienophile)"ortho" & "para" isomers"meta" isomerTheoretical Prediction

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

The nitrile group in this compound, being electron-withdrawing, complicates the simple prediction based on a normal-electron-demand Diels-Alder reaction. In such cases, the reaction may proceed through an inverse-electron-demand pathway, especially if the dienophile bears electron-donating groups. However, when reacting with a typical electron-deficient dienophile like methyl acrylate, the regioselectivity is still predicted by the alignment of the termini of the diene and dienophile that leads to the most stabilized transition state.

Experimental Protocols

General Procedure for the Diels-Alder Reaction of a Substituted Cyclohexadiene:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted cyclohexa-1,3-diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or xylenes).

  • Addition of Dienophile: To the stirred solution, add the unsymmetrical dienophile (1.0-1.2 equivalents).

  • Reaction Conditions:

    • Thermal Conditions: The reaction mixture can be heated to reflux for a period ranging from several hours to days, depending on the reactivity of the substrates. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Lewis Acid Catalysis: For less reactive systems or to enhance regioselectivity, a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) can be added to the reaction mixture at a reduced temperature (e.g., 0 °C or -78 °C). The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.

  • Work-up: Upon completion, the reaction is quenched (if a Lewis acid was used, typically with a saturated aqueous solution of NaHCO₃ or NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel or by recrystallization. The product ratio of the regioisomers is determined by techniques such as ¹H NMR spectroscopy or GC analysis.

Visualizing Reaction Pathways

Caption: General workflow for Lewis acid-catalyzed Diels-Alder reactions.

References

Safety Operating Guide

Proper Disposal of Cyclohexa-1,3-diene-1-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Cyclohexa-1,3-diene-1-carbonitrile, a chemical intermediate used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound is a flammable and potentially toxic compound. Proper handling and disposal are critical to prevent accidents and environmental contamination. The diene structure suggests a potential for peroxide formation upon storage, while the nitrile group introduces toxicity risks. All personnel handling this compound must be thoroughly familiar with the safety precautions and disposal protocols outlined below.

Key Safety and Disposal Information

A summary of the critical safety and disposal parameters for this compound and related compounds is provided in the table below. This information is collated from safety data sheets of structurally similar chemicals and general guidelines for handling flammable and toxic liquids.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Nitrile gloves (minimum 4mil thickness), safety glasses or goggles, face shield, flame-retardant lab coat.[1]
Spill Cleanup Absorb with inert material (e.g., sand, earth, vermiculite). Collect in a sealed container for disposal.[2][3]
Fire Extinguishing Media Dry chemical, carbon dioxide (CO2), alcohol-resistant foam. Do not use a water jet.[4][5]
Container for Disposal Use the original container if possible, or a chemically compatible and properly labeled container. Metal containers should be grounded.[6][7]
Disposal Method Dispose of as hazardous waste through a licensed disposal company. Do not pour down the drain or mix with other waste.[3][8]

Detailed Disposal Protocol

The following step-by-step protocol must be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Wear appropriate PPE as specified in the table above.
  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Ensure a fire extinguisher (dry chemical or CO2) and a spill kit are readily accessible.
  • Avoid inhalation of vapors and contact with skin and eyes.[3]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[6]
  • The container must be kept tightly closed when not in use.[4]
  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
  • Segregate from incompatible materials, such as strong oxidizing agents.[4]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.
  • Eliminate all ignition sources.[3]
  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][3]
  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[3]
  • Provide the disposal company with a complete and accurate description of the waste, including its composition and known hazards.
  • Do not attempt to dispose of this compound by pouring it down the sink or into general waste streams.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe location Step 2: Work in a Well-Ventilated Area (Fume Hood) ppe->location container Step 3: Prepare Labeled Hazardous Waste Container location->container transfer Step 4: Carefully Transfer Waste to Container container->transfer spill_check Spill Occurred? transfer->spill_check spill_cleanup Step 5a: Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes seal_container Step 5: Securely Seal Waste Container spill_check->seal_container No spill_cleanup->seal_container storage Step 6: Store in Designated Hazardous Waste Area seal_container->storage disposal_request Step 7: Arrange for Professional Disposal storage->disposal_request end End: Disposal Complete disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cyclohexa-1,3-diene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Cyclohexa-1,3-diene-1-carbonitrile. The following guidance is synthesized from safety data for structurally similar compounds, namely 1,3-Cyclohexadiene and various nitrile-containing molecules. Researchers must exercise caution and handle this chemical with the understanding that its specific toxicological properties have not been fully characterized. A thorough risk assessment should be conducted before any handling.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to directly answer operational questions concerning personal protective equipment (PPE), handling, and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following recommendations are based on the potential hazards associated with flammable liquids and nitrile compounds.

PPE Selection Summary
Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be worn at all times. A face shield is required when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended)Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately.
Flame-retardant lab coat or coverallsShould be worn over personal clothing to protect against splashes and fire.
Closed-toe shoesMade of a chemical-resistant material.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Experimental Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Risk 1. Conduct Risk Assessment Review_SDS 2. Review SDS of Analogous Compounds Assess_Risk->Review_SDS Identify Hazards Select_PPE 3. Select Appropriate PPE Review_SDS->Select_PPE Determine Protection Level Inspect_PPE 4. Inspect PPE for Damage Select_PPE->Inspect_PPE Procure Equipment Don_PPE 5. Don PPE Correctly Inspect_PPE->Don_PPE Ensure Integrity Handle_Chemical 6. Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Begin Experiment Doff_PPE 7. Doff PPE and Dispose of Contaminated Items Handle_Chemical->Doff_PPE Complete Work Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Prevent Contamination

Caption: PPE Selection and Use Workflow for this compound.

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is mandatory to ensure a safe laboratory environment and compliance with regulations.

Handling and Storage Procedures
  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Spill and Emergency Procedures
  • Small Spills : Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal.

  • Large Spills : Evacuate the area immediately. Alert the appropriate emergency response team.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Chemical Waste : Collect all unused this compound and reaction byproducts in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials : All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a separate, sealed hazardous waste container.

  • Waste Pickup : Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste containers. Do not dispose of this chemical down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.